(R)-3-((2S,3S)-3-(2-(4-(2-(ethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10741 is a peptidomimetic inhibitor designed to target specific proteases. It has shown significant potential in inhibiting enzymes such as plasmepsins, which are crucial for the survival of certain parasites, including those causing malaria . This compound is part of a broader class of inhibitors that mimic peptide structures to interfere with enzyme activity.
Preparation Methods
The synthesis of KNI-10741 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups to enhance its inhibitory activity. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form the desired peptide sequence. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient assembly of the compound on a resin support .
Chemical Reactions Analysis
KNI-10741 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity to its target enzyme.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KNI-10741 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and the design of peptidomimetic inhibitors.
Biology: Researchers use KNI-10741 to investigate the role of proteases in various biological processes, including parasite survival and replication.
Medicine: The compound has potential therapeutic applications in treating diseases caused by protease-dependent pathogens, such as malaria.
Mechanism of Action
KNI-10741 exerts its effects by binding to the active site of target proteases, such as plasmepsins. This binding inhibits the enzyme’s activity, preventing it from cleaving its natural substrates. The molecular targets include specific amino acid residues within the enzyme’s active site, which interact with the functional groups on KNI-10741. This interaction disrupts the enzyme’s normal function, leading to the inhibition of parasite growth and survival .
Comparison with Similar Compounds
KNI-10741 is compared with other similar peptidomimetic inhibitors, such as KNI-10729 and KNI-10683. These compounds share a similar mechanism of action but differ in their specific functional groups and binding affinities. KNI-10741 is unique due to its enhanced binding affinity and specificity for plasmepsins, making it a more potent inhibitor .
Similar Compounds
- KNI-10729
- KNI-10683
- HIV-1 protease inhibitors
- Hepatitis C virus protease inhibitors
These compounds highlight the versatility and potential of peptidomimetic inhibitors in targeting various proteases and their associated diseases .
Properties
Molecular Formula |
C39H51N5O6S |
---|---|
Molecular Weight |
717.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[2-(ethylamino)ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C39H51N5O6S/c1-6-40-16-17-41-28-18-24(2)35(25(3)19-28)50-22-32(46)42-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(4,5)36(44)37(48)43-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40-41,45,47H,6,16-17,20-23H2,1-5H3,(H,42,46)(H,43,48)/t30-,31+,33-,34-,36+/m0/s1 |
InChI Key |
QWIMGFUQWCHOOH-SQKWSBCUSA-N |
Isomeric SMILES |
CCNCCNC1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C |
Canonical SMILES |
CCNCCNC1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.